4-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline
CAS No.: 51305-49-8
Cat. No.: VC17799614
Molecular Formula: C12H12FNS
Molecular Weight: 221.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51305-49-8 |
|---|---|
| Molecular Formula | C12H12FNS |
| Molecular Weight | 221.30 g/mol |
| IUPAC Name | 4-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline |
| Standard InChI | InChI=1S/C12H12FNS/c1-9-2-7-12(15-9)8-14-11-5-3-10(13)4-6-11/h2-7,14H,8H2,1H3 |
| Standard InChI Key | SCPAYUFHMSCOJU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(S1)CNC2=CC=C(C=C2)F |
Introduction
4-Fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline is an organic compound with the molecular formula C12H12FNS and a molecular weight of 221.30 g/mol . This compound combines a fluoro-substituted aniline with a 5-methylthiophen-2-ylmethyl group, making it of interest in medicinal chemistry and materials science due to its potential biological activities and applications in drug development.
Synthesis Methods
The synthesis of 4-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline typically involves multi-step organic reactions. Common methods include various condensation and substitution reactions, highlighting the versatility and complexity involved in synthesizing this compound.
Biological Activity and Potential Applications
Research indicates that 4-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline exhibits potential biological activity, although further studies are necessary to elucidate its precise mechanisms of action and therapeutic potential. Investigations have focused on its interactions with biological targets, which are crucial for assessing its safety and efficacy in medicinal applications.
Related Compounds
Several compounds share structural similarities with 4-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline, including:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline | Contains a methyl group instead of fluorine | Exhibits different reactivity patterns |
| 3-Chloro-N-[(5-methylthiophen-2-yl)methyl]aniline | Contains a chlorine substituent | May exhibit distinct biological activities |
| 4-Amino-N-(5-methylthiophen-2-yl)methylaniline | Contains an amino group at para position | Different reactivity due to amino group |
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